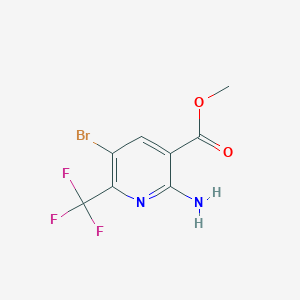
(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2503208-79-3 . It has a molecular weight of 273.18 and is typically in the form of a powder . This compound is used in scientific research and has applications in areas such as drug discovery and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 273.18 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Antineoplastic Activity
- Antitumor Properties : A study by Shyam et al. (1986) explored the antineoplastic activity of 1,2-bis(arylsulfonyl)-1-methylhydrazines against L1210 leukemia, finding that these compounds, similar in structure to (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride, displayed significant antitumor activity. The most effective compound increased the survival time of tumor-bearing mice by 88% (Shyam et al., 1986).
- Synthesis and Evaluation as Antineoplastic Agents : Another research by Shyam et al. (1985) synthesized several N,N'-bis(arylsulfonyl)hydrazines, noting that those capable of generating an alkylating species under physiological conditions demonstrated significant antineoplastic activity (Shyam et al., 1985).
Chemical Analysis and Synthesis
- Titrimetric Determination : Verma et al. (1978) utilized bromine chloride in hydrochloric acid medium as a standard reagent for rapid and precise determination of organic compounds like hydrazine and its aryl derivative, which is structurally related to this compound (Verma et al., 1978).
Molecular Interactions and Reactions
- Selenium-Induced Cyclizations of Alkenyl Hydrazines : A study by Tiecco et al. (1997) on the selenium-induced cyclizations of alkenyl hydrazines, which are structurally related to the compound , found that the nature of the substituent influenced the formation of derivatives (Tiecco et al., 1997).
Pesticidal Activity
- Potential Pesticidal Activity : Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives, highlighting their potential as novel pesticides. These derivatives are structurally related to this compound, suggesting a potential application in pest control (Borys et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(4-methylsulfonylphenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGZYERNGMKHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)




![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)

![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)
